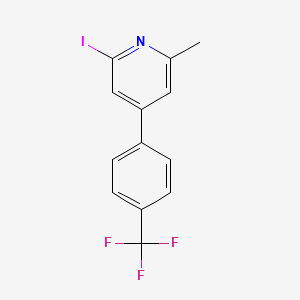
2-Iodo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine
描述
2-Iodo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of an iodine atom at the second position, a methyl group at the sixth position, and a trifluoromethyl-substituted phenyl group at the fourth position of the pyridine ring. The incorporation of these functional groups imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine typically involves a multi-step process. One common method includes the following steps:
Methylation: The methyl group is introduced via alkylation reactions, often using methyl iodide or dimethyl sulfate as the methylating agents.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 2-Iodo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed depend on the specific reaction and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new aryl or alkyl-substituted pyridine derivative.
科学研究应用
2-Iodo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials science for its unique chemical properties.
作用机制
The mechanism of action of 2-Iodo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
相似化合物的比较
- 4-Iodo-2-(trifluoromethyl)pyridine
- 4-(Trifluoromethoxy)iodobenzene
- 2-Iodo-6-methylpyridine
Comparison: Compared to similar compounds, 2-Iodo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine is unique due to the combination of its functional groups. The presence of both the iodine atom and the trifluoromethyl-substituted phenyl group imparts distinct reactivity and properties, making it more versatile in various chemical reactions and applications.
属性
分子式 |
C13H9F3IN |
|---|---|
分子量 |
363.12 g/mol |
IUPAC 名称 |
2-iodo-6-methyl-4-[4-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C13H9F3IN/c1-8-6-10(7-12(17)18-8)9-2-4-11(5-3-9)13(14,15)16/h2-7H,1H3 |
InChI 键 |
ALCCRQXBBGEMBI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=N1)I)C2=CC=C(C=C2)C(F)(F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
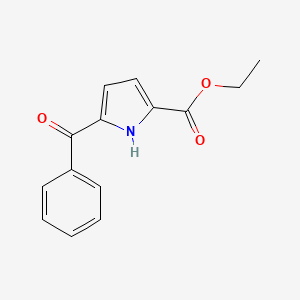
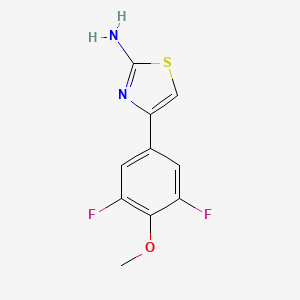
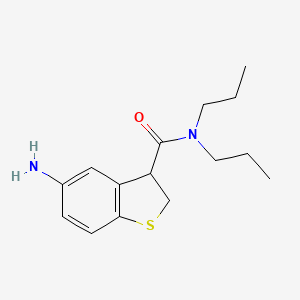
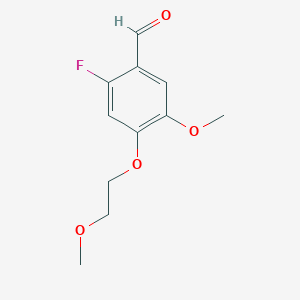
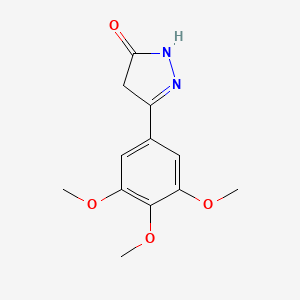

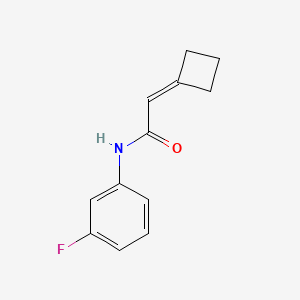
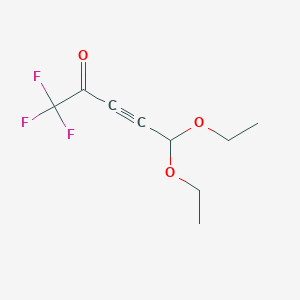
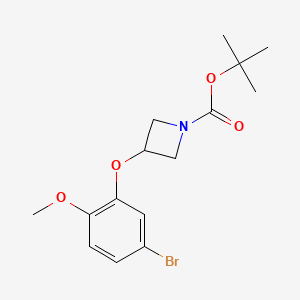
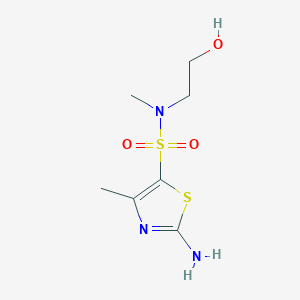
![(2S,3S)-3-methyl-2-[({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}carbonyl)amino]pentanoic Acid](/img/structure/B8442806.png)
![2-[(4-Chloro)pyridin-2-ylamino]-1-methyl-4-nitrobenzene](/img/structure/B8442807.png)
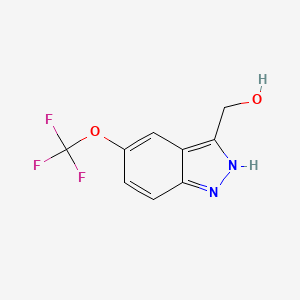
![4-(4-Methylpiperazin-1-yl)-2-[(1-methylpiperidin-4-yl)(trifluoroacetyl)amino]benzoic acid dihydrochloride](/img/structure/B8442825.png)
